molecular formula C13H16N4O5 B13995796 (1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate CAS No. 75863-54-6

(1E)-1-Diazonio-4-[3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]but-1-en-2-olate

Cat. No.: B13995796
CAS No.: 75863-54-6
M. Wt: 308.29 g/mol
InChI Key: XLTVYHCJHAPTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- is a complex organic compound with significant importance in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinedione core and a diazo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves multiple steps, including the formation of the pyrimidinedione core and the introduction of the diazo group. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a diazo compound under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of a pyrimidinedione core and a diazo group in 2,4(1H,3H)-pyrimidinedione,1-[(2R,4S,5R)-5-(4-diazo-3-oxobutyl)tetrahydro-4-hydroxy-2-furanyl]-5-methyl- makes it unique among similar compounds. This unique structure provides a balance of reactivity and stability, making it a valuable tool in various scientific applications .

Properties

CAS No.

75863-54-6

Molecular Formula

C13H16N4O5

Molecular Weight

308.29 g/mol

IUPAC Name

1-[5-(4-diazo-3-oxobutyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H16N4O5/c1-7-6-17(13(21)16-12(7)20)11-4-9(19)10(22-11)3-2-8(18)5-15-14/h5-6,9-11,19H,2-4H2,1H3,(H,16,20,21)

InChI Key

XLTVYHCJHAPTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCC(=O)C=[N+]=[N-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.